3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea
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Overview
Description
3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea is a complex organic compound with a unique structure that includes a cyanophenyl group, a methyl group, and an oxoazetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-cyanobenzyl chloride with 3-methyl-1-phenylurea in the presence of a base, followed by the introduction of the oxoazetidinyl group through a cyclization reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Cyanophenyl)methyl]-3-methyl-1-phenylurea: Lacks the oxoazetidinyl group, which may result in different chemical and biological properties.
3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]thiourea: Contains a thiourea group instead of a urea group, which can affect its reactivity and applications.
Uniqueness
3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea is unique due to the presence of the oxoazetidinyl group, which imparts specific chemical properties and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]-1-methyl-3-[4-(2-oxoazetidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-22(13-15-4-2-14(12-20)3-5-15)19(25)21-16-6-8-17(9-7-16)23-11-10-18(23)24/h2-9H,10-11,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFCKNCSJOZIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)NC2=CC=C(C=C2)N3CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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